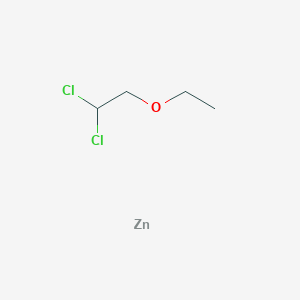

1,1-Dichloro-2-ethoxyethane;ZINC

Description

Historical Context and Evolution of Dichloroethane Research

The investigation into dichloroethanes dates back to the late 18th century. In 1794, a group of Dutch chemists, known as the "Gezelschap der Hollandsche Scheikundigen," were the first to synthesize 1,2-dichloroethane (B1671644) from ethylene (B1197577) and chlorine gas. nih.gov This discovery was significant, earning the compound the name "Dutch oil" and laying the groundwork for the study of halogenated hydrocarbons. nih.gov

Throughout the 20th century, research on dichloroethanes burgeoned, largely driven by their industrial applications. 1,2-Dichloroethane, for instance, became a crucial intermediate in the production of vinyl chloride, the monomer for polyvinyl chloride (PVC). chemblink.com Its utility as a solvent and a lead scavenger in gasoline also prompted extensive investigation into its chemical properties and reactivity. nih.govchemblink.com The isomer 1,1-dichloroethane (B41102) also garnered attention, although to a lesser extent. nist.gov However, this extensive body of research has largely bypassed many of the more complex or less commercially viable isomers, such as 1,1-Dichloro-2-ethoxyethane.

Significance in Modern Organic Chemistry Research

While direct research on 1,1-Dichloro-2-ethoxyethane is scarce, the significance of its structural motifs—a geminal dichloride and an ether linkage—is well-established in modern organic chemistry. Halogenated ethers, in general, are valuable synthetic intermediates. The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, and their presence can influence the reactivity of adjacent functional groups. chemicalbook.com Ethers are generally stable and are often used as solvents in a variety of chemical reactions. chemicalbook.com

The combination of these features in a single molecule suggests potential applications for 1,1-Dichloro-2-ethoxyethane as a building block in the synthesis of more complex molecules. For instance, the dichloro-substituted carbon could potentially undergo reactions to introduce other functional groups. However, without specific studies, its role in modern organic chemistry remains speculative.

Due to the lack of specific data for 1,1-Dichloro-2-ethoxyethane, the following table presents the known physical and chemical properties of its isomers, "1,1-Dichloro-1-ethoxyethane" and "1,2-Dichloro-1-ethoxyethane," to provide some context.

| Property | 1,1-Dichloro-1-ethoxyethane | 1,2-Dichloro-1-ethoxyethane |

| Molecular Formula | C4H8Cl2O | C4H8Cl2O |

| Molecular Weight | 143.01 g/mol | 143.01 g/mol |

| CAS Number | 50966-31-9 | 623-46-1 |

| Boiling Point | Not available | 140-145 °C |

| Density | Not available | 1.167 g/mL at 25 °C |

| Refractive Index | Not available | 1.442 |

| Computed Properties | Link to PubChem | Link to PubChem |

Data for 1,1-Dichloro-1-ethoxyethane is primarily computed, while some experimental data exists for 1,2-Dichloro-1-ethoxyethane. nih.gov

Research Landscape and Knowledge Gaps Pertaining to 1,1-Dichloro-2-ethoxyethane

The most striking aspect of the research landscape for 1,1-Dichloro-2-ethoxyethane is the profound lack of published data. A comprehensive search of scientific databases reveals a significant knowledge gap regarding its synthesis, reactivity, and physical properties.

Key unanswered questions include:

Synthesis: There are no established and optimized synthetic routes specifically for 1,1-Dichloro-2-ethoxyethane in the academic literature. While general methods for the synthesis of chlorinated ethers exist, their applicability and efficiency for this specific isomer have not been reported.

Reactivity: The chemical behavior of 1,1-Dichloro-2-ethoxyethane is largely unknown. Studies on its stability, decomposition pathways, and reactions with common reagents are absent from the scientific record.

Spectroscopic Data: Detailed spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) is not publicly available, which is fundamental for its identification and for understanding its structure and bonding. While some data is available for its isomers, this cannot be directly extrapolated. nist.gov

Applications: Without fundamental research into its properties and reactivity, any potential applications in organic synthesis or materials science remain purely hypothetical.

This lack of information suggests that 1,1-Dichloro-2-ethoxyethane has not been a target of significant academic or industrial research to date. Its absence from commercial databases like ZINC further indicates a lack of demand and availability, creating a cyclical barrier to its investigation. The study of such "obscure" compounds can sometimes lead to unexpected discoveries, and the current void in our understanding of 1,1-Dichloro-2-ethoxyethane presents a clear opportunity for future chemical research.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

21512-92-5 |

|---|---|

Molecular Formula |

C4H8Cl2OZn |

Molecular Weight |

208.4 g/mol |

IUPAC Name |

1,1-dichloro-2-ethoxyethane;zinc |

InChI |

InChI=1S/C4H8Cl2O.Zn/c1-2-7-3-4(5)6;/h4H,2-3H2,1H3; |

InChI Key |

OMTBGILHHJBMJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(Cl)Cl.[Zn] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations of 1,1 Dichloro 2 Ethoxyethane

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions

Due to the electron-withdrawing nature of the two chlorine atoms, the C1 carbon of 1,1-dichloro-2-ethoxyethane is electron-deficient and thus a prime target for nucleophiles. The compound's reactivity is dominated by nucleophilic substitution reactions. Electrophilic reactions targeting this molecule are less common, as it lacks regions of high electron density, though the ether oxygen possesses lone pairs that could interact with strong electrophiles.

Nucleophilic Substitution Reactions

The most characteristic reaction of 1,1-dichloroalkanes is hydrolysis in the presence of a base, such as aqueous potassium hydroxide (B78521) (KOH), to form carbonyl compounds. doubtnut.comquora.com While specific studies on 1,1-dichloro-2-ethoxyethane are not extensively detailed in the provided literature, a clear reaction pathway can be elucidated by analogy with similar structures like 1,1-dichloroethane (B41102). doubtnut.comquora.com

The mechanism proceeds in two sequential nucleophilic substitution steps (likely SN2), followed by a dehydration step:

First Substitution: A hydroxide ion (OH⁻) from the aqueous KOH acts as a nucleophile, attacking the electrophilic C1 carbon. This backside attack displaces one of the chloride ions, a good leaving group, to form an unstable chlorohydrin intermediate, 1-chloro-1-hydroxy-2-ethoxyethane. youtube.com

Second Substitution: A second hydroxide ion attacks the same carbon, displacing the remaining chloride ion. This results in the formation of a geminal diol (gem-diol), 1,1-dihydroxy-2-ethoxyethane.

Dehydration: Gem-diols are generally unstable and readily eliminate a molecule of water to form a more stable carbonyl group. In this case, the dehydration of 1,1-dihydroxy-2-ethoxyethane yields the final product, 2-ethoxyethanal. doubtnut.com

This transformation highlights the role of the 1,1-dichloro group as a masked carbonyl function.

| Reaction Type | Reactant | Reagent/Conditions | Intermediate | Product |

| Nucleophilic Substitution | 1,1-Dichloro-2-ethoxyethane | Aqueous KOH, heat | 1,1-dihydroxy-2-ethoxyethane | 2-Ethoxyethanal |

The reaction with other nucleophiles, such as thiolates, would be expected to proceed via a similar double substitution mechanism to yield dithioacetals, as has been observed with related dichloro compounds. researchgate.net

Role of 1,1-Dichloro-2-ethoxyethane as a Synthetic Intermediate and Reagent

The primary role of 1,1-dichloro-2-ethoxyethane in synthesis is as a building block and a precursor to other functional groups. Its synthetic utility stems mainly from the reactivity of the gem-dichloro group.

Precursor to Aldehydes: As established, the hydrolysis of 1,1-dichloro-2-ethoxyethane provides a direct route to 2-ethoxyethanal. doubtnut.comquora.com This makes it a stable and convenient synthon for the 2-ethoxyethanoyl group, effectively acting as a protected form of the aldehyde.

Formation of Acetals and Thioacetals: By reacting 1,1-dichloro-2-ethoxyethane with two equivalents of an alcohol or a thiol, it can be converted into the corresponding acetals or thioacetals. These reactions expand its utility for creating protected carbonyl derivatives which are valuable in multi-step syntheses.

Intermediate in Heterocyclic Synthesis: Dichloro compounds are valuable precursors in the synthesis of heterocyclic rings. While no direct examples using 1,1-dichloro-2-ethoxyethane were found, related dichloroalkanes can react with binucleophiles (e.g., compounds containing two amine, hydroxyl, or thiol groups) to form five- or six-membered rings. This potential suggests that 1,1-dichloro-2-ethoxyethane could serve as a two-carbon unit in constructing various heterocyclic systems. amazonaws.com

The presence of chlorine atoms makes it a potential intermediate for various chemical products. cymitquimica.com Its structural features allow for the introduction of the CH(X)(Y)-CH₂-O-Et fragment into larger molecules, where X and Y are derived from the nucleophiles used.

Advanced Spectroscopic and Structural Characterization of 1,1 Dichloro 2 Ethoxyethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 1,1-Dichloro-2-ethoxyethane can be achieved.

In the proton (¹H) NMR spectrum, the hydrogen atoms of 1,1-Dichloro-2-ethoxyethane give rise to distinct signals corresponding to their unique chemical environments. The presence of electronegative chlorine and oxygen atoms significantly influences the chemical shifts of adjacent protons, moving them downfield.

The expected signals for 1,1-Dichloro-2-ethoxyethane are:

A triplet for the single proton on the dichloromethyl group (Cl₂CH-), deshielded by two chlorine atoms.

A doublet for the two protons on the adjacent methylene (B1212753) group (-CH₂-O-), coupled to the single proton of the dichloromethyl group.

A quartet for the methylene protons of the ethoxy group (-O-CH₂-CH₃), coupled to the three methyl protons.

A triplet for the terminal methyl protons (-CH₂-CH₃) of the ethoxy group, coupled to the two methylene protons.

Interactive Table: Predicted ¹H NMR Data for 1,1-Dichloro-2-ethoxyethane

| Protons (Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂-CH₃ | ~1.2 | Triplet |

| -O-CH₂ -CH₃ | ~3.6 | Quartet |

| -CH₂ -O- | ~3.8 | Doublet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1,1-Dichloro-2-ethoxyethane, four distinct signals are expected, corresponding to the four unique carbon atoms. The chemical shifts are influenced by the attached atoms, with carbons bonded to electronegative chlorine and oxygen atoms appearing at higher chemical shifts (downfield). docbrown.info

Interactive Table: Predicted ¹³C NMR Data for 1,1-Dichloro-2-ethoxyethane

| Carbon (Structure) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-C H₃ | ~15 |

| -O-C H₂-CH₃ | ~65 |

| -C H₂-O- | ~70 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY: A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. oxinst.com For 1,1-Dichloro-2-ethoxyethane, correlations would be observed between the Cl₂CH- proton and the -CH₂-O- protons, as well as between the -O-CH₂-CH₃ protons and the -CH₂-CH₃ protons. This directly confirms the bonding arrangement.

HSQC/HMQC: An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded protons and carbons. This allows for the definitive assignment of each carbon signal to its attached proton(s). For example, the triplet at ~5.8 ppm in the ¹H spectrum would correlate with the carbon signal at ~85 ppm in the ¹³C spectrum.

Vibrational Spectroscopy Applications (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. nist.gov

Infrared (IR) Spectroscopy: The IR spectrum of 1,1-Dichloro-2-ethoxyethane displays characteristic absorption bands. Strong C-H stretching vibrations from the alkyl groups are expected in the 2850-3000 cm⁻¹ region. docbrown.infodocbrown.info The C-O ether linkage will show a strong, characteristic stretching band around 1100 cm⁻¹. docbrown.info The C-Cl stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹, and can be complex due to multiple vibrational modes. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-O and C-H stretches are also observable, the C-Cl symmetric stretches often give rise to strong and easily identifiable Raman signals. The persistence of all Raman lines in both liquid and solid states for similar compounds like 1,1-dichloroethane (B41102) suggests a lack of rotational isomers. core.ac.uk

Interactive Table: Characteristic Vibrational Frequencies for 1,1-Dichloro-2-ethoxyethane

| Bond | Type of Vibration | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C-H | Stretching | 2850 - 3000 | IR, Raman |

| C-O | Stretching | 1050 - 1150 | IR |

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. nist.gov

For 1,1-Dichloro-2-ethoxyethane, the mass spectrum would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities following a predictable pattern. docbrown.info

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond. docbrown.info Possible fragments for 1,1-Dichloro-2-ethoxyethane would include:

Loss of an ethoxy radical (-OCH₂CH₃) to form the [Cl₂CHCH₂]⁺ ion.

Loss of a chlorine atom to form [M-Cl]⁺.

Cleavage of the C-C bond to produce fragments like [CH₂OCH₂CH₃]⁺ and [CHCl₂]⁺.

The analysis of these fragments helps to piece together the original molecular structure. libretexts.org

Advanced Spectroscopic Probes (e.g., Nuclear Quadrupole Resonance Spectroscopy)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a specialized technique that can provide detailed information about the electronic environment of nuclei with a nuclear spin quantum number I > 1/2. du.ac.in For 1,1-Dichloro-2-ethoxyethane, the chlorine nuclei (³⁵Cl and ³⁷Cl, both with I = 3/2) are suitable for NQR studies. georgetown.edu

NQR spectroscopy measures the transition frequencies between nuclear quadrupole energy levels, which are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. springer.comslideshare.net This EFG is highly sensitive to the nature of the chemical bonding and the local molecular structure. Therefore, NQR can provide precise information about the C-Cl bonds in the molecule. The presence of two chlorine atoms on the same carbon would result in a specific NQR frequency that is characteristic of the gem-dichloro structural motif. georgetown.edu This technique is performed on solid samples, as molecular tumbling in liquids averages the electric field gradients to zero. georgetown.edu

Computational and Theoretical Chemistry of 1,1 Dichloro 2 Ethoxyethane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. For 1,1-Dichloro-2-ethoxyethane, these calculations can reveal details about charge distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of 1,1-Dichloro-2-ethoxyethane would typically commence with geometry optimization to find the lowest energy structure of the molecule. This process involves calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is located.

Subsequent to optimization, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be analyzed through population analysis schemes, which would likely show a significant polarization of the C-Cl bonds, rendering the carbon atom attached to the two chlorine atoms electrophilic. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key outputs of a DFT calculation. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an approximation of the molecule's chemical reactivity and kinetic stability.

In a study on halogenated ethers like sevoflurane (B116992) and isoflurane, time-dependent DFT (TD-DFT) calculations were used to understand their electronic transitions. nih.gov Similar TD-DFT calculations on 1,1-Dichloro-2-ethoxyethane could predict its UV-Vis absorption spectrum.

A hypothetical DFT study on 1,1-Dichloro-2-ethoxyethane at a common level of theory, such as B3LYP/6-31G(d), would yield valuable data. The table below presents a hypothetical set of calculated electronic properties based on typical values for similar halogenated ethers.

| Property | Hypothetical Calculated Value | Significance |

| Dipole Moment | ~2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -10.5 eV | Reflects the energy of the most available electrons for chemical reactions. |

| LUMO Energy | ~ 0.8 eV | Indicates the molecule's ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | ~ 11.3 eV | Suggests high kinetic stability. |

| Mulliken Charge on C1 | ~ +0.4 e | Highlights the electrophilic nature of the carbon atom bonded to the chlorine atoms. |

| Mulliken Charge on Cl | ~ -0.2 e | Shows the electron-withdrawing nature of the chlorine atoms. |

This table presents hypothetical data for illustrative purposes, as specific literature on 1,1-Dichloro-2-ethoxyethane is unavailable.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.

For 1,1-Dichloro-2-ethoxyethane, ab initio calculations would be particularly useful for benchmarking the results from DFT and for studying systems where DFT might be less reliable. For example, a benchmark ab initio study on the reaction of chlorine atoms with halogenated methanes utilized high-level methods to accurately characterize the potential energy surfaces of these reactions. rsc.org A similar approach for 1,1-Dichloro-2-ethoxyethane could provide highly accurate data on its bond dissociation energies and reaction barriers.

Molecular Dynamics Simulations and Conformational Analysis

1,1-Dichloro-2-ethoxyethane possesses several rotatable single bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore these different spatial arrangements and their relative energies.

MD simulations would model the movement of the atoms in 1,1-Dichloro-2-ethoxyethane over time, providing a dynamic picture of its flexibility. Such simulations can reveal the preferred conformations of the molecule in different environments (e.g., in the gas phase or in a solvent).

Conformational analysis of related molecules like 1,2-dichloroethane (B1671644) has been a cornerstone in the development of stereochemical concepts. nih.govacs.org These studies have shown the existence of anti and gauche conformers, with their relative stabilities being determined by a balance of steric repulsion and electrostatic interactions. nih.govyoutube.com For 1,1-Dichloro-2-ethoxyethane, a similar analysis would involve rotating the C-C and C-O bonds and calculating the energy at each step to map out the potential energy surface. The presence of the bulky chlorine atoms and the ethoxy group would lead to significant steric hindrance in certain conformations. The analysis would identify the most stable conformers, which are the ones the molecule is most likely to adopt.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

For 1,1-Dichloro-2-ethoxyethane, the prediction of its Nuclear Magnetic Resonance (NMR) spectrum would be particularly valuable. Computational methods, often employing DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. researchgate.net The accuracy of these predictions has been shown to be high for a wide range of organic molecules, including those with complex stereochemistry. d-nb.info By calculating the NMR spectra for different stable conformers identified in the conformational analysis, a weighted average spectrum can be generated based on the Boltzmann distribution of these conformers. This predicted spectrum can then be compared to an experimentally obtained spectrum to validate the computational model and the predicted conformational preferences. Research on polyether compounds has demonstrated the utility of this approach in structure elucidation. uncw.edu

Vibrational spectroscopy (Infrared and Raman) is another area where computational predictions are highly valuable. The vibrational frequencies and intensities of 1,1-Dichloro-2-ethoxyethane can be calculated using DFT. The calculated spectrum can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule.

The following table shows a hypothetical comparison of predicted and experimental ¹H NMR chemical shifts for 1,1-Dichloro-2-ethoxyethane, illustrating the expected accuracy of modern computational methods.

| Proton | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| -CH(Cl)₂ | 5.85 | 5.90 |

| -OCH₂- | 3.80 | 3.85 |

| -CH₃ | 1.25 | 1.30 |

This table presents hypothetical data for illustrative purposes.

Theoretical Insights into Reaction Pathways and Transition States

Computational chemistry can provide detailed mechanistic insights into the chemical reactions of 1,1-Dichloro-2-ethoxyethane. By mapping the potential energy surface for a proposed reaction, chemists can identify the transition state structures, calculate the activation energies, and determine the reaction mechanism.

Potential reactions of 1,1-Dichloro-2-ethoxyethane that could be studied theoretically include nucleophilic substitution and elimination reactions. For instance, the dehydrohalogenation of haloalkanes is a well-known elimination reaction that leads to the formation of alkenes. libretexts.org A theoretical study could model the reaction of 1,1-Dichloro-2-ethoxyethane with a base, identifying the transition state for the removal of a proton and a chlorine atom to form a chloro-vinyl ether. The calculated activation energy would provide an estimate of the reaction rate.

Furthermore, theoretical studies on the cleavage of ether bonds, such as the acid-catalyzed cleavage of aryl-ethers, can provide a framework for understanding the stability and reactivity of the ether linkage in 1,1-Dichloro-2-ethoxyethane under various conditions. nih.gov By modeling the protonation of the ether oxygen and the subsequent bond-breaking steps, the mechanism and energetics of ether cleavage can be elucidated.

Applications of 1,1 Dichloro 2 Ethoxyethane in Specialized Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The reactivity of the two chlorine atoms in 1,1-dichloro-2-ethoxyethane makes it a useful precursor for introducing a two-carbon unit with varied functionalities into a larger molecular framework. While direct, large-scale applications in the synthesis of highly complex natural products are not extensively documented in readily available literature, its structural motif is analogous to other dichlorinated compounds that are pivotal in constructing intricate molecular architectures. For instance, related dichlorinated synthons are employed in the synthesis of C2 symmetric diepoxides, which are key intermediates for creating anti-1,3-diols and have been utilized in the synthesis of molecules like roflamycoin and vitamin-D3 analogs. orgsyn.org

The presence of the ethoxy group can influence the reactivity and solubility of the molecule, and in certain synthetic strategies, it can be cleaved or modified in subsequent steps. The dichloro- functionality allows for stepwise or double displacement reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This capability makes it a potential, albeit specialized, building block for constructing specific segments of complex target molecules where a two-carbon chain with subsequent oxygenation is required.

Utility in Functional Group Interconversions

1,1-Dichloro-2-ethoxyethane can be employed in reactions that facilitate the conversion of one functional group to another. The geminal dichloride group (a carbon atom bonded to two chlorine atoms) is a key feature in this regard. This structural element is a masked aldehyde or ketone functionality. Through hydrolysis or reaction with other nucleophiles, the dichloromethyl group can be converted into a carbonyl group.

However, a more prominent application of similar structures involves the synthesis of other halogenated compounds. For example, the reaction of phenols with structurally related poly-halogenated ethanes can yield highly functionalized aryl ethers. beilstein-journals.orgresearchgate.net While not a direct functional group interconversion in the traditional sense, this transformation utilizes the halogenated nature of the starting material to introduce a new ether linkage with retained halogen atoms, which can then be subjected to further chemical modifications.

Applications in the Synthesis of Halogenated Ethers and Acetals

The structure of 1,1-dichloro-2-ethoxyethane inherently makes it a precursor for other halogenated ethers and acetals. The chlorine atoms can be substituted by other functional groups, or the entire molecule can undergo transformations to yield different ether or acetal (B89532) structures.

Synthesis of Halogenated Ethers:

An efficient method for synthesizing structurally unique and highly functionalized aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been developed using halothane (B1672932) and various phenols. beilstein-journals.orgresearchgate.net This reaction proceeds under mild conditions and is compatible with a variety of substituted phenols, producing the target ethers in moderate to good yields. beilstein-journals.orgresearchgate.net This highlights a pathway where a polyhalogenated ethane (B1197151) derivative is used to construct more complex halogenated ethers. While this example does not directly use 1,1-dichloro-2-ethoxyethane, it demonstrates the principle of using halogenated ethanes in the synthesis of other halogenated ethers.

Synthesis of Acetals:

Acetal synthesis is a fundamental transformation in organic chemistry, often used for protecting carbonyl groups. The formation of acetals typically involves the acid-catalyzed reaction of an aldehyde or ketone with an alcohol. organic-chemistry.orggoogle.com For instance, 1,1-diethoxyethane (acetal) is produced from the reaction of acetaldehyde (B116499) and ethanol (B145695) over an acidic catalyst.

While 1,1-dichloro-2-ethoxyethane is not directly used as a starting material for common acetals, its structural relative, dichloroacetaldehyde (B1201461) diethyl acetal (1,1-dichloro-2,2-diethoxyethane), is a commercially available acetal. nih.gov This suggests that dichlorinated aldehydes, which could potentially be derived from compounds like 1,1-dichloro-2-ethoxyethane, are precursors to dichlorinated acetals. Furthermore, a one-pot synthesis of α-chloroketone acetals directly from ketones using iodobenzene (B50100) dichloride in ethylene (B1197577) glycol has been reported, showcasing a modern approach to synthesizing halogenated acetals. organic-chemistry.org

The following table summarizes some related acetal and ether synthesis reactions:

| Reactants | Product | Catalyst/Reagent | Reference |

| Acetaldehyde, Ethanol | 1,1-Diethoxyethane (Acetal) | Acidic Catalyst | |

| Phenols, Halothane | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers | Potassium Hydroxide (B78521) | beilstein-journals.orgresearchgate.net |

| Ketones, Iodobenzene dichloride, Ethylene glycol | α-Chloroketone acetals | - | organic-chemistry.org |

| Polyol, Aldehyde/Ketone | Cyclic acetals/ketals | Acid Catalyst | google.com |

Utilization in Material Science Precursors

The application of 1,1-dichloro-2-ethoxyethane as a precursor in material science is an emerging area of interest. Halogenated organic compounds are often used as building blocks or additives in the synthesis of polymers and other advanced materials. The presence of chlorine atoms can impart specific properties to the final material, such as flame retardancy or modified chemical resistance.

While specific examples detailing the use of 1,1-dichloro-2-ethoxyethane in the synthesis of material science precursors are not widespread in the reviewed literature, its potential lies in its ability to act as a cross-linking agent or as a monomer in polymerization reactions. The two reactive chlorine atoms can form bonds with other monomers or polymer chains, leading to the formation of a three-dimensional network structure. The ethoxy group can also influence the properties of the resulting material, such as its flexibility and solubility.

Environmental Fate and Degradation Pathways of 1,1 Dichloro 2 Ethoxyethane

Biotic Degradation Processes and Microbial Metabolism

Highly chlorinated compounds are often resistant to aerobic (oxygen-present) degradation. researchgate.netnih.gov However, some aerobic bacteria are capable of co-metabolizing chlorinated compounds, where the degradation is facilitated by enzymes produced for other metabolic purposes. mdpi.com For example, aerobic bacteria that utilize hydrocarbons as a primary energy source employ oxygenase enzymes that can fortuitously oxidize chlorinated ethenes. oup.com A Rhodococcus strain has been studied for its ability to degrade the related compound 1,2-dichloroethyl ethyl ether. chemicalbook.com

Anaerobic (oxygen-absent) degradation is a major pathway for the breakdown of highly chlorinated compounds. clu-in.org The primary mechanism is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen. mdpi.comclu-in.org This process is a form of anaerobic respiration where the chlorinated compound serves as the electron acceptor. researchgate.net For this to occur, a suitable electron donor, such as hydrogen, must be present. clu-in.org While this process can lead to the complete detoxification of some chlorinated compounds to non-toxic end products like ethene, it can sometimes result in the accumulation of toxic intermediates. mdpi.comclu-in.org For instance, the anaerobic degradation of tetrachloroethene (PCE) can lead to the formation of trichloroethene (TCE), dichloroethene (DCE), and vinyl chloride (VC), with the latter being more toxic than the parent compound. clu-in.org The complete dechlorination to ethene often requires specific microbial populations, such as those from the genera Dehalococcoides and Dehalogenimonas. researchgate.net

A sequential anaerobic-aerobic approach can be effective for some contaminants. mdpi.com The initial anaerobic phase reduces the number of chlorine substituents, making the resulting daughter products more amenable to subsequent aerobic degradation. researchgate.net

The biological cleavage of carbon-halogen bonds is catalyzed by a diverse group of enzymes known as dehalogenases. nih.govnih.gov These enzymes are crucial for the microbial degradation of organohalogen compounds. Dehalogenases employ various catalytic strategies, including oxidation, reduction, and substitution, to remove halogen atoms. nih.gov

In anaerobic bacteria, reductive dehalogenases play a key role in organohalide respiration, transferring electrons to the chlorinated substrate to cleave the carbon-chlorine bond. researchgate.net Aerobic dehalogenation can be initiated by oxygenases, which incorporate oxygen into the molecule, leading to an unstable intermediate that subsequently loses the halogen. Hydrolytic dehalogenases, on the other hand, use water to replace a halogen atom with a hydroxyl group. The specific enzymatic pathways for 1,1-Dichloro-2-ethoxyethane have not been elucidated, but it is plausible that similar enzymatic systems could be involved in its breakdown.

Environmental Monitoring and Analytical Methodologies for Trace Detection

The detection and quantification of chlorinated hydrocarbons like 1,1-Dichloro-2-ethoxyethane in environmental samples such as water, soil, and air require sensitive analytical techniques. The standard approach involves gas chromatography (GC) coupled with a selective detector.

Commonly used detectors include the electron capture detector (ECD), which is highly sensitive to halogenated compounds, and the mass spectrometer (MS), which provides definitive identification of the analyte. helcom.fi For complex matrices, tandem mass spectrometry (MS/MS) can offer enhanced selectivity and sensitivity. helcom.fi

Sample preparation is a critical step to isolate and concentrate the target analyte from the environmental matrix. For water samples, purge-and-trap or direct aqueous injection (DAI) techniques are often employed. nih.gov For solid samples like soil and sediment, extraction with an organic solvent is necessary. Pressurized liquid extraction (PLE) or Soxhlet extraction are common methods. helcom.fi

The following table summarizes typical analytical methodologies used for chlorinated hydrocarbons in environmental samples.

| Sample Matrix | Preparation Method | Analytical Method | Typical Detection Limit |

| Water | Purge-and-Trap | GC-MS | Sub-µg/L |

| Water | Direct Aqueous Injection (DAI) | GC-ECD | Sub-µg/L nih.gov |

| Wastewater | Solvent Extraction | GC-ECD | Not specified |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) | GC-MS/MS | ng/g range |

| Air | Adsorption on solid sorbent, thermal desorption | GC-MS | ppb range acs.org |

This table is a generalized representation based on methods for similar chlorinated compounds.

Remediation Strategies for Dichloroethoxyethane Contamination

Remediation of sites contaminated with chlorinated solvents is often challenging and may require a combination of technologies. researchgate.net

In Situ Chemical Oxidation (ISCO) involves injecting strong oxidizing agents like permanganate (B83412) or Fenton's reagent into the subsurface to chemically destroy the contaminants. nih.gov This can be a rapid and effective method for source zone treatment.

In Situ Chemical Reduction (ISCR) uses reducing agents to degrade chlorinated compounds. augustmack.com A common approach is the use of zero-valent iron (ZVI), which can abiotically degrade chlorinated ethenes. cascade-env.comresearchgate.net This can be applied in the form of permeable reactive barriers (PRBs) to treat groundwater plumes.

Thermal Remediation technologies, such as electrical resistance heating, heat the subsurface to volatilize and degrade contaminants. augustmack.com This method can be very effective for removing high concentrations of contaminants from source zones, including those in low-permeability soils. cascade-env.com

Bioremediation leverages the metabolic capabilities of microorganisms to degrade contaminants.

Enhanced Anaerobic Bioremediation involves stimulating the growth and activity of anaerobic dechlorinating bacteria by adding electron donors (e.g., lactate, vegetable oil) to the subsurface. clu-in.org In some cases, bioaugmentation with cultures known to completely dechlorinate contaminants, such as Dehalococcoides, may be necessary. clu-in.org

Monitored Natural Attenuation (MNA) relies on naturally occurring processes, including biodegradation, to reduce contaminant concentrations over time. This is only suitable for sites where these processes are demonstrated to be occurring at a sufficient rate to be protective of human health and the environment.

The selection of a remediation strategy depends on site-specific factors, including the type and concentration of the contaminant, the hydrogeology of the site, and the remediation goals. augustmack.com For complex sites, a combination of technologies is often the most effective approach. cascade-env.com

Future Research Directions and Emerging Paradigms for 1,1 Dichloro 2 Ethoxyethane

Development of Sustainable Synthetic Methodologies

The traditional synthesis of chlorinated ethers often involves reagents and conditions that are not aligned with the principles of green chemistry. Future research will likely focus on developing more sustainable synthetic routes to 1,1-Dichloro-2-ethoxyethane and related compounds.

Key areas of investigation will include:

Catalytic Approaches: A major thrust in green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. nih.gov Research into novel catalytic systems for the chlorination and etherification of ethane (B1197151) derivatives could lead to more sustainable production methods. This includes the exploration of heterogeneous catalysts that can be easily separated and recycled, minimizing waste streams. labinsights.nl The use of photocatalysis, which utilizes light to drive chemical reactions, also presents a promising avenue for greener synthesis. nih.gov

Alternative Solvents: The use of volatile and toxic organic solvents is a significant environmental concern. nih.gov Future synthetic methodologies will likely explore the use of greener solvents, such as ionic liquids or even water, where possible. nih.gov Microwave-assisted and sonochemical methods are also emerging as energy-efficient alternatives that can reduce the need for harsh solvents and high temperatures. labinsights.nl

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. nih.gov Future research will aim to develop syntheses of 1,1-Dichloro-2-ethoxyethane with high atom economy, for instance, through addition reactions to unsaturated precursors. Visible-light-mediated vicinal dihalogenation of alkenes represents a step in this direction, offering a safer alternative to using toxic molecular halogens. nih.govresearchgate.net

A comparative table of potential sustainable synthesis strategies is presented below:

| Methodology | Advantages | Potential Challenges |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced waste. labinsights.nl | Catalyst deactivation, lower activity compared to homogeneous catalysts. |

| Photocatalysis | Use of light as a clean reagent, mild reaction conditions. nih.gov | Quantum efficiency, reactor design for optimal light penetration. |

| Microwave/Ultrasound | Rapid heating, increased reaction rates, reduced side reactions. labinsights.nl | Scalability of the technology, specialized equipment required. |

| Green Solvents (e.g., Ionic Liquids) | Low volatility, potential for catalyst recycling. nih.gov | Cost, toxicity and biodegradability of the ionic liquids themselves. |

Exploration of Novel Reactivity and Catalysis

The reactivity of 1,1-Dichloro-2-ethoxyethane is largely dictated by the presence of the two chlorine atoms on the same carbon and the adjacent ether group. These features make it a potentially versatile building block in organic synthesis.

Future research in this area will likely focus on:

Dehalogenation Reactions: The use of zinc for the dehalogenation of vicinal dihalides is a well-established reaction. echemi.com Investigating the reactivity of 1,1-Dichloro-2-ethoxyethane with zinc and other reducing agents could lead to the formation of valuable unsaturated ethers. The mechanism of these dehalogenations is complex and can be influenced by the specific reaction conditions. stackexchange.com

Nucleophilic Substitution: The chlorine atoms in 1,1-Dichloro-2-ethoxyethane are susceptible to nucleophilic attack. Exploring reactions with various nucleophiles could open up pathways to a wide range of functionalized ethers. The reactivity of α-chloroethers in Wittig reactions, for example, is a known route to aldehydes and ketones. chegg.comchegg.com

Catalytic Activation: The development of catalysts that can selectively activate the C-Cl bonds in 1,1-Dichloro-2-ethoxyethane is a significant area for future research. This could involve transition metal catalysts, such as palladium, which are known to be effective in cross-coupling reactions. youtube.com The activation of the palladium catalyst itself is a key step in these processes. youtube.com Understanding the interaction of the ether oxygen with the catalytic center will be crucial for designing selective transformations.

The reactivity of the alpha-hydrogens in similar carbonyl compounds, which are rendered acidic by the adjacent functional group, can lead to a variety of reactions like alkylation and halogenation. libretexts.org While 1,1-dichloro-2-ethoxyethane lacks an alpha-hydrogen on the dichlorinated carbon, the principles of activating adjacent bonds are relevant.

Advanced Characterization Techniques for In-Situ Studies

To fully understand the reaction mechanisms and kinetics involving 1,1-Dichloro-2-ethoxyethane, advanced in-situ characterization techniques are indispensable. These methods allow for the real-time monitoring of reactions, providing valuable insights into transient intermediates and reaction pathways.

Future research will benefit from the application of:

Spectroscopic Methods: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates. mt.com The combination of multiple spectroscopic techniques, such as EELS and Raman, can offer a more complete picture of the chemical transformations. arxiv.org

Calorimetry: Reaction calorimetry provides real-time data on the heat flow of a reaction, which is crucial for understanding reaction kinetics and ensuring process safety. chimia.ch

Mass Spectrometry: The use of online mass spectrometry can help in identifying and quantifying volatile products and intermediates as they are formed.

The table below summarizes some advanced characterization techniques and their potential applications in studying reactions of 1,1-Dichloro-2-ethoxyethane.

| Technique | Information Gained | Application Example |

| In-situ FTIR/Raman | Real-time concentration of functional groups, identification of intermediates. mt.com | Monitoring the progress of a dehalogenation reaction by observing the disappearance of C-Cl bonds and the appearance of C=C bonds. |

| Reaction Calorimetry | Heat of reaction, reaction kinetics, thermal stability. chimia.ch | Determining the optimal dosing rate of a reagent to control the reaction rate and prevent thermal runaways. |

| Online Mass Spectrometry | Identification of volatile products and byproducts. | Detecting the formation of ethylene (B1197577) or other small molecules during a fragmentation reaction. |

Predictive Modeling for Environmental Behavior and Transformations

Given the presence of chlorine atoms, understanding the environmental fate and potential transformations of 1,1-Dichloro-2-ethoxyethane is of high importance. Predictive modeling offers a powerful tool to assess its environmental impact without extensive and costly experimental studies.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the properties of 1,1-Dichloro-2-ethoxyethane, such as its biodegradability, bioaccumulation potential, and toxicity, based on its molecular structure. researchgate.netrsc.orgnih.gov These models are valuable for prioritizing chemicals for further testing and risk assessment. rsc.org

Multimedia Environmental Fate Models: These models can simulate the distribution and persistence of 1,1-Dichloro-2-ethoxyethane in different environmental compartments, such as air, water, soil, and biota. rsc.orgnih.gov Such models can help to identify potential accumulation hot-spots and exposure pathways. The inclusion of factors like vegetation can significantly influence the predicted environmental distribution. nih.gov

The development of robust predictive models requires high-quality experimental data for calibration and validation. rsc.org Therefore, a synergistic approach combining experimental studies and computational modeling will be essential for a comprehensive understanding of the environmental behavior of 1,1-Dichloro-2-ethoxyethane.

Q & A

Q. How can researchers design a synthesis protocol for 1,1-Dichloro-2-ethoxyethane while ensuring purity and reproducibility?

To design a robust synthesis protocol:

- Intermediate validation : Use gas chromatography-mass spectrometry (GC-MS) to verify intermediates like chloroacetaldehyde dimethyl acetal (a precursor) and monitor reaction progress .

- Solvent selection : Prioritize anhydrous conditions to avoid hydrolysis byproducts. Ethoxy-containing solvents should be avoided to prevent side reactions.

- Purification : Employ fractional distillation under reduced pressure (e.g., 40–60 mmHg) to isolate the target compound, followed by NMR and FTIR to confirm structural integrity .

Q. What analytical techniques are recommended for identifying and characterizing 1,1-Dichloro-2-ethoxyethane in complex mixtures?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210 nm) for separation. Cross-validate with GC-MS using electron ionization (EI) mode for fragmentation patterns .

- Spectroscopy : Combine H/C NMR (in CDCl) and FTIR (C-Cl stretch: 550–650 cm, ether C-O: 1100–1250 cm) for structural confirmation .

- Quantification : Employ internal standards (e.g., 1,2-dichloroethane-d) to minimize matrix effects in environmental samples .

Q. How can the ZINC database be leveraged to source analogs of 1,1-Dichloro-2-ethoxyethane for structure-activity relationship (SAR) studies?

- Search strategy : Filter by substructure (e.g., dichloro-ethoxy motifs) and physicochemical properties (logP: 1.5–3.5, molecular weight: 120–200 g/mol) .

- Virtual screening : Use ZINC’s 3D conformer library to dock compounds against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .

- Validation : Cross-reference commercial availability via ZINC’s supplier links and verify CAS numbers against EPA’s Chemical Dashboard .

Advanced Research Questions

Q. How can contradictions in spectral data for 1,1-Dichloro-2-ethoxyethane across different studies be resolved?

- Data harmonization : Compile raw spectral data (NMR, MS) from public repositories (e.g., NIST Chemistry WebBook) and apply multivariate analysis (PCA) to identify outliers .

- Quantum mechanical modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental values, adjusting for solvent effects .

- Collaborative validation : Share datasets via platforms like Zenodo for peer verification, ensuring adherence to FAIR principles .

Q. What computational methods are effective for predicting the environmental persistence of 1,1-Dichloro-2-ethoxyethane?

- QSAR models : Apply EPI Suite’s BIOWIN and AOPWIN to estimate biodegradation half-lives and ozone depletion potential .

- Molecular dynamics : Simulate hydrolysis pathways in aqueous environments (GROMACS) using explicit solvent models to identify degradation intermediates .

- Toxicity profiling : Integrate ToxCast data to assess endocrine disruption potential via nuclear receptor binding assays .

Q. How can researchers address gaps in toxicological data for zinc-containing compounds like Zinc EDTA?

- Biomarker identification : Use ICP-MS to quantify zinc speciation in biological matrices (e.g., serum, urine) and correlate with metallothionein expression levels .

- In vitro assays : Perform high-content screening (HCS) in HepG2 cells to assess cytotoxicity and oxidative stress (ROS detection via DCFH-DA) .

- Ecotoxicology : Conduct microcosm studies to evaluate zinc bioavailability in soil-plant systems using sequential extraction (Tessier method) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.